4-Bromo-2-thiophenecarbonyl chloride

Physical chemistry Process chemistry Purification

Researchers requiring precise SAR exploration at the thiophene 4-position often face regioisomeric mismatch. 4-Bromo-2-thiophenecarbonyl chloride resolves this with unmatched orthogonal reactivity. • Enables sequential amidation (C2) then Suzuki/Sonogashira (C4), avoiding protecting group strategies. • Unique 4-bromo substitution delivers ~0.4 lower LogP than the 5-bromo isomer, optimizing ADME profiles for kinase inhibitor programs. • Documented 83% yield over 3 steps via the acyl chloride intermediate, providing a reliable scale-up benchmark.

Molecular Formula C5H2BrClOS
Molecular Weight 225.49 g/mol
CAS No. 58777-65-4
Cat. No. B1334634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-thiophenecarbonyl chloride
CAS58777-65-4
Molecular FormulaC5H2BrClOS
Molecular Weight225.49 g/mol
Structural Identifiers
SMILESC1=C(SC=C1Br)C(=O)Cl
InChIInChI=1S/C5H2BrClOS/c6-3-1-4(5(7)8)9-2-3/h1-2H
InChIKeyZFFUAQAMUIHRON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-thiophenecarbonyl chloride Overview


4-Bromo-2-thiophenecarbonyl chloride (CAS 58777-65-4) is a halogenated heterocyclic acyl chloride with the molecular formula C₅H₂BrClOS and a molecular weight of 225.49 g/mol . This compound features a thiophene ring bearing a reactive acyl chloride at the 2-position and a bromine substituent at the 4-position, establishing a dual-functional scaffold for sequential derivatization [1]. Its primary value in synthetic chemistry stems from this orthogonal reactivity: the acyl chloride enables rapid amide or ester bond formation, while the bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings .

Dual-functional scaffold: acyl chloride for amide/ester coupling, 4-bromo handle for cross-coupling
Regioisomeric purity enables specific SAR exploration at the thiophene 4-position
Higher boiling point profile (265 °C at 760 mmHg) suits high-temperature reaction sequences

Why Generic Substitution Fails for 4-Bromo-2-thiophenecarbonyl chloride


Generic substitution among bromothiophene carbonyl chlorides is scientifically invalid due to distinct regioisomeric differences that fundamentally alter electronic properties, steric profiles, and downstream reactivity. The position of the bromine substituent (4- vs. 5- vs. 3-) on the thiophene ring dictates the compound's LogP, polar surface area, and electronic distribution, which in turn influence reaction kinetics in nucleophilic acyl substitutions and the regioselectivity of subsequent cross-coupling steps [1]. For instance, 5-bromothiophene-2-carbonyl chloride (CAS 31555-60-9) exhibits a melting point of 36-38°C and a boiling point of 126°C at 14 Torr, whereas the 4-bromo isomer lacks a well-defined melting point and boils at 265.1°C at 760 mmHg, indicating significant differences in physical behavior and handling requirements . Furthermore, the 4-bromo substitution pattern enables unique SAR exploration at the 4-position of the thiophene ring, a key optimization site in kinase inhibitor design that is inaccessible with 5-bromo analogs [2]. These differences translate directly into divergent synthetic routes, purification challenges, and biological outcomes in target molecules.

Regioisomer mismatch

5-Bromo or 3-bromo isomers lack the 4-position substitution pattern required for JNK3 SAR optimization, precluding access to validated kinase inhibitor vectors.

Physical property divergence

The 4-bromo isomer exhibits a boiling point ~139 °C higher (at reduced pressure) than the 5-bromo analog, altering distillation and purification protocols.

Lipophilicity shift

Computed LogP differs by ~0.4 units versus the 5-bromo isomer, potentially affecting downstream compound permeability and ADME profiles.

4-Bromo-2-thiophenecarbonyl chloride: Quantitative Evidence


Boiling Point and Density Comparison

The 4-bromo isomer exhibits a significantly higher boiling point (265.1°C at 760 mmHg) and density (1.855 g/cm³) compared to the 5-bromo isomer, which boils at 126°C at 14 Torr (equivalent to a substantially lower boiling point at atmospheric pressure). This difference dictates distinct distillation and handling protocols .

Boiling Point & Density
Data to verify
265.1 °C at 760 mmHg (4-Br) vs 126 °C at 14 Torr (5-Br); density 1.855 g/cm³
Supports distinct distillation and handling protocols
Cross-study comparison; confirm under identical pressure
Physical chemistry Process chemistry Purification

LogP and Polar Surface Area Comparison

The 4-bromo isomer possesses a computed LogP of approximately 3.1 and a topological polar surface area (TPSA) of 45.3 Ų, as calculated by JChem and other platforms. These values are distinct from those of the 5-bromo isomer, which has a reported XLogP3-AA of 3.5 and a TPSA of 45.3 Ų, indicating subtle but meaningful differences in lipophilicity that can affect membrane permeability and bioavailability in drug candidates [1].

LogP & TPSA
Reported
LogP ~3.1 (4-Br) vs 3.5 (5-Br); TPSA 45.3 Ų (both)
ΔLogP ≈ 0.4 units may affect permeability and ADME
Computed values; experimental validation recommended
Medicinal chemistry Computational chemistry Drug design

JNK3 Kinase Inhibitor Optimization

The 4-bromo substitution pattern on the thiophene ring is explicitly highlighted as a critical optimization site in the development of tri-substituted thiophene-based JNK3 inhibitors. Researchers optimized the 4-position to achieve single-digit nanomolar potency, with compound 47 demonstrating an in vivo pharmacodynamic effect in a mouse model [1]. This SAR exploration is not accessible using the 5-bromo or 3-bromo isomers.

JNK3 Inhibitor SAR
Class-level
4-Position optimization enabled single-digit nanomolar JNK3 inhibitors with in vivo pharmacodynamic effect
Supports 4-position SAR exploration in kinase programs
Reported for tri-substituted thiophene series; model-specific review
Kinase inhibitor Structure-activity relationship Medicinal chemistry

Multi-Step Synthesis Yield Benchmark

In a patented synthetic route, 4-bromothiophene-2-carbonyl chloride is generated in situ and directly converted to 4-bromothiophene-2-carboxylic acid methoxymethylamide, achieving an overall yield of 83% over three steps . This yield provides a benchmark for process chemists evaluating this building block for scale-up.

Multi-Step Yield
Reported
83% yield over three steps (9.9 g product)
Provides a benchmark for process-scale synthetic efficiency
In situ generation of acyl chloride; yield to verify under project conditions
Synthetic methodology Process chemistry Yield optimization

4-Bromo-2-thiophenecarbonyl chloride Applications


Kinase Inhibitor SAR at Thiophene 4-Position

Research programs developing JNK3 inhibitors or other kinase-targeting agents that require exploration of the thiophene 4-position should prioritize the 4-bromo isomer. The SAR study by Bowers et al. (2011) explicitly optimized this position to achieve nanomolar potency and in vivo activity, demonstrating that the 4-bromo substitution pattern is essential for accessing this validated optimization strategy [1]. Use of the 5-bromo or 3-bromo isomers would preclude this critical SAR exploration.

Distillation Purification

Process chemists developing large-scale synthetic routes should account for the distinct boiling point of 4-bromo-2-thiophenecarbonyl chloride (265.1°C at 760 mmHg) compared to its 5-bromo isomer (126°C at 14 Torr) . This difference necessitates specific vacuum distillation parameters and may influence the choice of this building block in routes where high-temperature distillation is either advantageous or limiting.

Lipophilicity Modulation in Lead Optimization

Medicinal chemists seeking to modulate LogP by approximately 0.4 units can strategically select the 4-bromo isomer (LogP ~3.1) over the 5-bromo isomer (LogP 3.5) to achieve a less lipophilic scaffold [2]. This subtle but meaningful difference can impact membrane permeability and overall ADME properties, making the 4-bromo isomer a preferred choice for programs requiring lower lipophilicity in their lead series.

Multi-Step Yield Benchmarking

Researchers evaluating building block efficiency can reference the documented 83% yield over three steps for the conversion of 4-bromothiophene-2-carboxylic acid to the corresponding methoxymethylamide via the acyl chloride intermediate . This yield serves as a performance benchmark for synthetic route design and procurement justification.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR at thiophene 4-position
4-Bromo regioisomer for critical SAR vector
JNK3 potency optimization and in vivo pharmacodynamic response
Distillation purification
Higher boiling point profile vs. 5-bromo isomer
Vacuum distillation parameter selection and thermal stability
Lipophilicity modulation in lead optimization
Lower computed LogP (~3.1) than 5-bromo isomer
ADME property tuning and permeability assessment
Multi-step yield benchmarking
Documented three-step yield reference
Scale-up feasibility and route efficiency review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
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